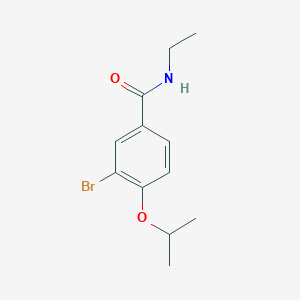

3-bromo-N-ethyl-4-isopropoxybenzamide

Descripción

3-Bromo-N-ethyl-4-isopropoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, an isopropoxy group at the 4-position, and an ethyl group attached to the amide nitrogen.

Propiedades

Fórmula molecular |

C12H16BrNO2 |

|---|---|

Peso molecular |

286.16g/mol |

Nombre IUPAC |

3-bromo-N-ethyl-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C12H16BrNO2/c1-4-14-12(15)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |

Clave InChI |

DDUIHINGGSIMEB-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=CC(=C(C=C1)OC(C)C)Br |

SMILES canónico |

CCNC(=O)C1=CC(=C(C=C1)OC(C)C)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-N-ethyl-4-isopropoxybenzamide with four analogs, highlighting structural variations and their implications for physicochemical properties and biological activity.

Structural Analog: 4-Bromo-N-isopropyl-3-methoxybenzamide (CAS 1072944-42-3)

- Substituent Differences :

- Bromine at position 4 (vs. 3 in the main compound).

- Methoxy group at position 3 (vs. isopropoxy at 4).

- Isopropyl group on the amide nitrogen (vs. ethyl).

- Impact: The swapped bromine/alkoxy positions alter electronic and steric profiles. Isopropyl on the amide nitrogen increases steric hindrance, which may reduce binding affinity compared to the ethyl group in the main compound .

Functional Group Analog: 3-Bromo-4-isopropoxybenzoic Acid (CAS 1072944-43-4)

- Substituent Differences :

- Carboxylic acid group replaces the ethylamide moiety.

- Impact :

- The benzoic acid derivative is more acidic (pKa ~4.2 for similar structures) compared to the neutral amide, affecting solubility in physiological environments .

- The absence of the ethylamide group eliminates hydrogen-bonding capabilities, likely reducing target engagement in biological systems.

N-Substituent Variants: Ethyl vs. Methyl/Propyl Groups

- Key Findings :

- Ethyl-substituted derivatives exhibit superior antimicrobial activity compared to methyl (too small for optimal lipophilicity) and propyl (excessive bulk) analogs .

- The ethyl group balances lipophilicity and steric effects, enhancing cellular uptake and target binding.

Halogen vs. Nitro Substitution: N-Ethyl-4-isopropoxy-3-nitrobenzamide (CAS 1072944-44-5)

- Substituent Differences :

- Nitro group at position 3 replaces bromine.

- Impact: The nitro group is a stronger electron-withdrawing group, increasing the electrophilicity of the aromatic ring and altering metabolic pathways (e.g., nitro-reduction to amines) .

Comparative Data Table

Research Findings and Implications

- Antimicrobial Optimization : Ethyl and isopropoxy groups in 3-bromo-N-ethyl-4-isopropoxybenzamide synergize to enhance antimicrobial efficacy, outperforming methyl, propyl, and isopropyl variants .

- Metabolic Considerations : Bromine substitution offers metabolic stability compared to nitro groups, which may undergo reduction to reactive intermediates .

- Solubility Trade-offs : The amide functionality reduces aqueous solubility relative to benzoic acid analogs but improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.